An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Darunavir
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Darunavir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated darunavir, specifically darunavir-d9. This isotopically labeled analog of the potent HIV-1 protease inhibitor, darunavir, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization methodologies.
Introduction
Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action involves the potent inhibition of the viral protease, an enzyme essential for the maturation of infectious virions.[2] The development of deuterated analogs of therapeutic agents, such as darunavir-d9, is crucial for advancing drug development. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by mass spectrometry. This property makes deuterated compounds ideal internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for precise and accurate quantification of the parent drug in biological samples.[1][3] Darunavir-d9, in which the nine hydrogen atoms of the isobutyl group are replaced with deuterium, is a commonly used internal standard for this purpose.[1][3]
Synthesis of Deuterated Darunavir (Darunavir-d9)
The synthesis of darunavir-d9 can be achieved by adapting established synthetic routes for darunavir, with the key modification being the use of a deuterated starting material, specifically isobutylamine-d9. A plausible and efficient synthetic approach is outlined below.
Proposed Synthetic Scheme
The synthesis commences with the reaction of a suitably protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane derivative with isobutylamine-d9. This is followed by sulfonylation and subsequent coupling with the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety to yield the final deuterated product.
Experimental Workflow: Synthesis of Darunavir-d9
Caption: Proposed synthetic workflow for deuterated darunavir (darunavir-d9).
Detailed Experimental Protocols
Step 1: Synthesis of Deuterated Isobutylamine (Isobutylamine-d9)
The synthesis of isobutylamine-d9 is a critical prerequisite. While commercially available, it can also be synthesized from deuterated precursors. A common method involves the reduction of a deuterated pivalonitrile or the reductive amination of deuterated isobutyraldehyde.
Step 2: Synthesis of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)-benzenesulfonamide
This key intermediate is synthesized in a multi-step process:
-
Epoxide Ring Opening: A protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane is reacted with isobutylamine-d9 in a suitable solvent such as isopropanol at an elevated temperature.
-
Sulfonylation: The resulting amino alcohol is then reacted with p-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane.
-
Reduction: The nitro group of the benzenesulfonamide is subsequently reduced to an amine, typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a solvent such as methanol or ethyl acetate.
Step 3: Coupling to form Darunavir-d9
The final step involves the coupling of the synthesized deuterated amine intermediate with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
-
Activation of the Furan Moiety: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated with a coupling agent such as N,N'-disuccinimidyl carbonate (DSC) or bis-(4-nitrophenyl)carbonate in the presence of a base like pyridine or triethylamine.[4]
-
Coupling Reaction: The activated furan derivative is then reacted with the deuterated amine intermediate in an aprotic solvent like acetonitrile or N-methyl-2-pyrrolidinone (NMP) to yield darunavir-d9.[4]
Step 4: Purification
The final product is purified using techniques such as column chromatography on silica gel followed by recrystallization to obtain high-purity darunavir-d9.
Characterization of Deuterated Darunavir
Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized darunavir-d9.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary technique for confirming the successful incorporation of deuterium and determining the isotopic purity.
Experimental Protocol: HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.
-
Data Analysis: The monoisotopic mass of darunavir-d9 is determined and compared to the theoretical mass. The isotopic distribution is analyzed to calculate the percentage of deuteration.
| Parameter | Non-deuterated Darunavir | Deuterated Darunavir (d9) |
| Molecular Formula | C₂₇H₃₇N₃O₇S | C₂₇H₂₈D₉N₃O₇S |
| Monoisotopic Mass | 547.2430 g/mol | 556.2995 g/mol |
| Expected [M+H]⁺ | 548.2508 m/z | 557.3073 m/z |
Table 1: Theoretical Mass Data for Darunavir and Darunavir-d9.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and the specific locations of deuterium incorporation.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvents: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: In the ¹H NMR spectrum of darunavir-d9, the signals corresponding to the isobutyl protons will be absent or significantly reduced in intensity. The remaining signals should correspond to the non-deuterated portions of the molecule. The ¹³C NMR spectrum will show the presence of all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns (if observed) and potentially slight shifts.
| Proton Assignment | Darunavir (Expected δ, ppm) | Darunavir-d9 (Expected δ, ppm) |
| Aromatic Protons | 6.6 - 7.8 | 6.6 - 7.8 |
| Phenylmethyl Protons | ~2.7 - 3.0 | ~2.7 - 3.0 |
| Hydroxy Proton | Variable | Variable |
| Carbamate NH | Variable | Variable |
| Furan Protons | ~3.5 - 5.1 | ~3.5 - 5.1 |
| Isobutyl CH | ~1.8 | Absent |
| Isobutyl CH₂ | ~2.9 | Absent |
| Isobutyl CH₃ | ~0.8 | Absent |
Table 2: Expected ¹H NMR Chemical Shifts for Darunavir and Darunavir-d9.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized deuterated darunavir.
Experimental Protocol: HPLC Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where darunavir has significant absorbance (e.g., 265 nm).
-
Analysis: The chromatogram is analyzed to determine the percentage purity based on the peak area of the main component relative to any impurities.
| Parameter | Typical Value |
| Chemical Purity | >98% |
| Isotopic Purity | >98% (as determined by MS) |
Table 3: Typical Purity Specifications for Darunavir-d9.
Mechanism of Action and Signaling Pathway
Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the viral life cycle as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[5][6] Inhibition of this process results in the production of immature, non-infectious viral particles.
Signaling Pathway: HIV-1 Protease Inhibition by Darunavir
Caption: Mechanism of action of darunavir in inhibiting HIV-1 protease.
Darunavir is a non-peptidic protease inhibitor designed to have high affinity and a high genetic barrier to resistance.[7] It binds to the active site of the protease, a C2-symmetric homodimer, through a network of hydrogen bonds, particularly with the catalytic aspartate residues (Asp25 and Asp25') and backbone atoms of the active site.[5] This tight binding competitively inhibits the natural substrates from accessing the active site, thereby blocking the catalytic activity of the enzyme.[5]
Conclusion
The synthesis and characterization of deuterated darunavir are essential for the accurate bioanalysis of this critical antiretroviral drug. By employing a synthetic strategy that incorporates a deuterated isobutyl moiety, darunavir-d9 can be produced with high chemical and isotopic purity. Rigorous characterization using mass spectrometry, NMR, and HPLC confirms the successful synthesis and ensures its suitability as an internal standard. A thorough understanding of its synthesis and characterization, coupled with knowledge of its mechanism of action, provides a solid foundation for researchers and drug development professionals working in the field of HIV therapeutics.
References
- 1. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Darunavir - Wikipedia [en.wikipedia.org]
- 6. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 7. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
